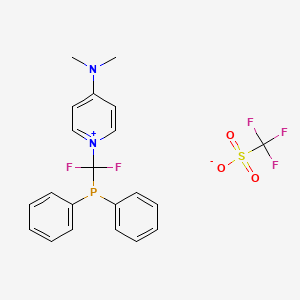

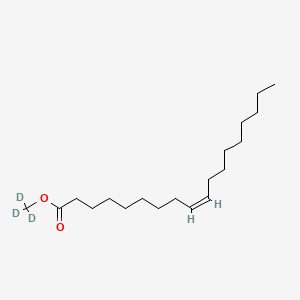

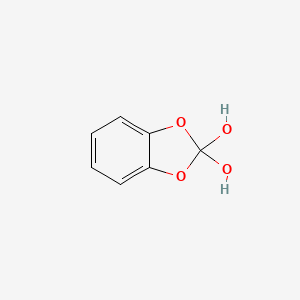

![molecular formula C28H20Na4O16S4 B13827313 Para-sulfonatocalix[4]arene](/img/structure/B13827313.png)

Para-sulfonatocalix[4]arene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Para-sulfonatocalix4arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their unique ability to form host-guest complexes, making them valuable in various fields of chemistry and biology. Para-sulfonatocalix4arene, in particular, is functionalized with sulfonate groups, enhancing its solubility in water and its ability to interact with a wide range of guest molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Para-sulfonatocalix4arene is typically synthesized through a multi-step process. The initial step involves the formation of the calixarene backbone by condensing p-tert-butylphenol with formaldehyde under basic conditions. The resulting calixarene is then sulfonated using concentrated sulfuric acid to introduce sulfonate groups at the para positions of the phenolic units .

Industrial Production Methods

While the laboratory synthesis of para-sulfonatocalix4arene is well-documented, industrial production methods are less commonly reported. the scalability of the synthesis process involves optimizing reaction conditions to ensure high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Para-sulfonatocalix4arene undergoes various chemical reactions, including:

Host-Guest Complexation: Forms inclusion complexes with a variety of guest molecules, such as drugs and ions.

Substitution Reactions: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Host-Guest Complexation: Typically involves mixing para-sulfonatocalixarene with the guest molecule in an aqueous solution.

Substitution Reactions: Often carried out in polar solvents under mild conditions.

Major Products

Inclusion Complexes: Enhanced solubility and stability of guest molecules.

Substituted Derivatives: Modified calixarenes with potential for further functionalization.

Aplicaciones Científicas De Investigación

Para-sulfonatocalix4arene has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of para-sulfonatocalix4arene primarily involves its ability to form host-guest complexes. The sulfonate groups enhance its solubility in water and facilitate electrostatic interactions with positively charged guest molecules. The hydrophobic cavity of the calixarene provides a suitable environment for the encapsulation of hydrophobic guest molecules, leading to the formation of stable inclusion complexes .

Comparación Con Compuestos Similares

Para-sulfonatocalix4arene is unique among calixarenes due to its sulfonate functionalization, which enhances its solubility and interaction capabilities. Similar compounds include:

- Para-sulfonatocalix 6arene : Larger macrocycle with similar properties but a larger cavity .

- Para-sulfonatocalix 8arene : Even larger macrocycle with increased capacity for guest molecules .

- Calix 4arene : Lacks sulfonate groups, resulting in lower solubility and different interaction properties .

Para-sulfonatocalix4arene stands out due to its balance of cavity size and functionalization, making it highly versatile for various applications.

Propiedades

Fórmula molecular |

C28H20Na4O16S4 |

|---|---|

Peso molecular |

832.7 g/mol |

Nombre IUPAC |

tetrasodium;25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonate |

InChI |

InChI=1S/C28H24O16S4.4Na/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35;;;;/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 |

Clave InChI |

WCSKZSCSZGMBAN-UHFFFAOYSA-J |

SMILES canónico |

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)[O-])CC5=C(C1=CC(=C5)S(=O)(=O)[O-])O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

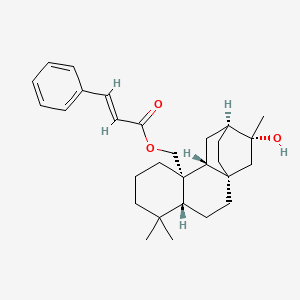

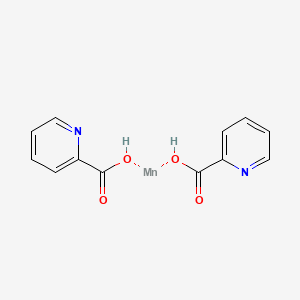

![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)

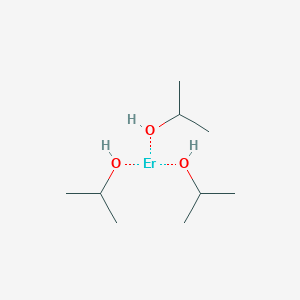

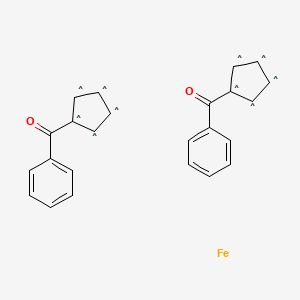

![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

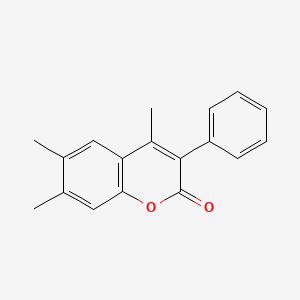

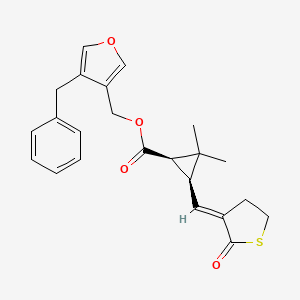

![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)

![3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13827286.png)